molecular formula C18H25P B8526458 Di-tert-butyl(1-naphthyl)phosphine CAS No. 200352-94-9

Di-tert-butyl(1-naphthyl)phosphine

Cat. No.: B8526458
CAS No.: 200352-94-9
M. Wt: 272.4 g/mol
InChI Key: HGKVWUCWXIMWCZ-UHFFFAOYSA-N
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Description

Di-tert-butyl(1-naphthyl)phosphine (CAS: 200352-94-9) is a bulky, electron-rich phosphine ligand characterized by a 1-naphthyl group and two tert-butyl substituents bonded to phosphorus. It exists as a white to off-white solid with a purity ≥97.0% and is air-sensitive, requiring inert storage conditions . Its steric bulk and strong electron-donating properties make it a valuable ligand in transition-metal-catalyzed reactions, particularly in C–C and C–N cross-couplings when paired with palladium complexes like Pd(dba)₂ . The tert-butyl groups enhance steric protection of metal centers, stabilizing reactive intermediates and improving catalytic efficiency under mild conditions .

Properties

CAS No.

200352-94-9

Molecular Formula

C18H25P

Molecular Weight

272.4 g/mol

IUPAC Name

ditert-butyl(naphthalen-1-yl)phosphane

InChI

InChI=1S/C18H25P/c1-17(2,3)19(18(4,5)6)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,1-6H3

InChI Key

HGKVWUCWXIMWCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC2=CC=CC=C21)C(C)(C)C

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

Di-tert-butyl(1-naphthyl)phosphine serves as an effective ligand in several cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction : This reaction involves the formation of carbon-nitrogen bonds and is widely used for synthesizing amines from aryl halides and amines. The presence of this compound enhances the reaction efficiency by stabilizing the palladium catalyst .
  • Suzuki-Miyaura Coupling : In this reaction, boronic acids react with aryl halides to form biaryl compounds. This compound has been shown to improve yields significantly when used as a ligand .
  • Heck Reaction : This reaction involves the coupling of alkenes with aryl halides to form substituted alkenes. The phosphine ligand plays a crucial role in facilitating the reaction by stabilizing the palladium intermediate .

Organocatalysis

This compound is also utilized in organocatalysis, where it acts as a nucleophile. Its ability to form stable intermediates allows it to participate effectively in various reactions, such as:

  • Michael Additions : The phosphine can catalyze Michael additions between aldehydes and maleimides, leading to high yields of adducts. This application showcases its utility in synthesizing complex organic molecules .
  • Polymerization Processes : In certain studies, phosphines have been employed to facilitate polymerizations, resulting in functionalized oligomers with desirable properties. For example, this compound has been used to obtain thiol-terminated oligomers that can be further polymerized into elastomers .

Cyclometalation Processes

The compound has been extensively studied for its role in cyclometalation reactions, particularly with transition metals such as iridium and palladium:

  • Iridium Complex Formation : this compound can coordinate with iridium centers, leading to the formation of cyclometalated complexes. These complexes exhibit interesting reactivity patterns, including C–H activation and subsequent transformations that are valuable for developing new catalytic systems .
  • Palladacycle Synthesis : The use of this compound in palladacycle synthesis has shown promising results. The ligand facilitates the cyclometalation process under mild conditions, allowing for selective functionalization of substrates .

Comparison with Similar Compounds

Comparison with Similar Phosphine Ligands

Steric and Electronic Effects

The tert-butyl groups in Di-tert-butyl(1-naphthyl)phosphine impose significant steric hindrance, distinguishing it from less bulky phosphines. For example:

  • Triphenylphosphine (PPh₃) : Smaller cone angle (~145°) and lower electron-donating capacity, making it less effective in stabilizing low-coordinate metal centers.
  • Di-(1-adamantyl)phosphines : Adamantyl groups provide even greater steric bulk than tert-butyl, but their rigid structure may limit conformational flexibility in catalysis .
  • Tri-(1-naphthyl)phosphine : The absence of tert-butyl groups reduces steric protection, leading to less stabilization of reactive metal intermediates.

This compound’s naphthyl moiety contributes to π-stacking interactions, enhancing solubility in aromatic solvents, while tert-butyl groups improve solubility in non-polar media compared to polar-substituted analogs like trifluoromethyl-containing phosphines .

Table 1: Comparative Reactivity in Metal Complexation
Compound Reaction Conditions Observed Reactivity Reference
This compound Room temperature with [(m-SMe₂)PtMe₂]₂ Rapid methane evolution, C–H activation
1-Naphthyl phosphines with Me₂PPh₃ 195–200°C (neat) Slower cyclometalation
Tri-(1-adamantyl)phosphine Acid-catalyzed hydrophosphination Requires strong acids for Markovnikov product

The tert-butyl groups enable this compound to undergo room-temperature C–H activation with platinum complexes, a stark contrast to traditional naphthyl phosphines requiring high temperatures . This reactivity is critical in forming stable metal-ligand frameworks for catalysis.

Physical and Structural Properties

Table 2: Physical Properties of Selected Phosphines
Compound Molecular Formula Molar Mass (g/mol) Physical State Melting Point (°C) Key Applications
This compound C₁₈H₂₅P 272.36 White solid Not reported C–C/C–N couplings
Di-tert-butyl(1-methyl-2,2-diphenylcyclopropyl)phosphine C₂₄H₃₃P 352.49 Colorless to yellow liquid 87–91 Asymmetric hydrogenation
Di-tert-butyl(1,1-diphenylprop-1-en-2-yl)phosphine C₂₃H₃₁P 338.47 Not specified Not reported Catalyst ligand

This compound’s solid-state structure contrasts with liquid analogs, impacting handling and storage. Its air sensitivity necessitates inert atmospheres, similar to cyclopropyl derivatives .

Preparation Methods

Standard Procedure

In a nitrogen-purged 500 mL flask, 18.1 g (0.1 mol) of di-tert-butylphosphinous chloride is dissolved in anhydrous tetrahydrofuran (THF). A solution of 1-naphthylmagnesium bromide (0.12 mol, 1.2 equiv) in THF is added dropwise at 0°C. The mixture is stirred for 4–6 hours at room temperature, followed by reflux for 2 hours to ensure completion. Post-reaction, the mixture is quenched with 10% H₂SO₄, and the organic layer is extracted with toluene. Solvent removal under reduced pressure yields the crude product, which is purified via vacuum distillation (b.p. 48–52°C at 3.2 mbar).

Key Data:

ParameterValueSource
Yield78–86%
Purity (GC-FID)≥97%
Reaction Temperature0°C → Room Temp → Reflux

Role of Copper Catalysts

Adding 0.1–5 mol% copper(I) iodide accelerates the reaction by facilitating oxidative addition/reductive elimination steps. This reduces side products like bis(naphthyl)phosphines and improves yields to >85%. The copper complex intermediates are filtered post-reaction using Celite, avoiding toxic ammonia treatments.

Phosphine Oxide Reduction

Di-tert-butyl(1-naphthyl)phosphine oxide can be reduced to the target phosphine, though this route is less common due to additional steps.

Lithium Aluminum Hydride (LiAlH₄) Reduction

A solution of This compound oxide (5.0 g, 14.7 mmol) in THF is added to LiAlH₄ (1 M in THF, 50 mmol) at −78°C. After warming to room temperature and refluxing for 4 hours, the mixture is quenched with NaOH (20%), and the product is extracted into dichloromethane. The reduction proceeds with 70% yield but requires strict anhydrous conditions.

Challenges:

  • Over-reduction to PH₂ derivatives.

  • Laborious purification due to residual LiAlH₄ byproducts.

Direct Phosphination Using 1-Bromonaphthalene

An alternative method employs red phosphorus and 1-bromonaphthalene in a t-BuOK/DMSO system.

Reaction Mechanism

Red phosphorus reacts with aqueous KOH to generate PH₃, which undergoes nucleophilic substitution with 1-bromonaphthalene at 70°C. The intermediate di(1-naphthyl)phosphine is subsequently alkylated with tert-butyl halides.

Optimization:

  • t-BuOK acts as a base, deprotonating PH₃ to enhance nucleophilicity.

  • DMSO stabilizes intermediates via coordination, improving selectivity.

OutcomeYieldByproducts
Di(1-naphthyl)phosphine45%Tri(1-naphthyl)phosphine (23%)
Final alkylation step60–65%Naphthalene (27%)

Comparative Analysis of Methods

Efficiency and Scalability

MethodYieldScalabilityPurity
Grignard + Cu catalyst85%Industrial≥97%
Phosphine oxide reduction70%Lab-scale90%
Direct phosphination45–65%Lab-scale80%

The Grignard method is preferred for large-scale synthesis due to higher yields and simpler workup. Copper catalysis mitigates steric hindrance between tert-butyl and naphthyl groups, ensuring efficient coupling.

Side Reactions and Mitigation

  • Formation of Phosphine Oxides : Exposure to air oxidizes tertiary phosphines. Reactions must be conducted under inert atmospheres.

  • Bis(naphthyl) Byproducts : Using excess Grignard reagent (>1.2 equiv) minimizes this issue.

Advanced Modifications

Solvent Effects

Replacing THF with 1,2-dichloroethane increases reaction rates by stabilizing transition states through polarity effects. However, this solvent necessitates post-reaction azeotropic distillation to remove carcinogenic residues.

Steric Hindrance Management

Bulky ligands like 1-adamantyl groups have been tested but require higher temperatures (80–100°C) and prolonged reaction times (17–24 hours) .

Q & A

Advanced Research Question

ParameterThis compoundJohnPhos (di-tert-butyl(o-biphenyl)phosphine)
Steric Demand Higher (cone angle ~170°)Moderate (cone angle ~160°)
Electronic Effects Electron-rich due to naphthyl π-donationLess electron-rich (biphenyl lacks π-donors)
Catalytic Scope Superior in bulky substrate couplingsBetter for less hindered substrates
Methodological Insight : Use Tolman electronic parameters (CO stretching frequencies) and cone angles to quantify differences .

What role does ligand lability play in the deactivation of this compound-palladium complexes?

Advanced Research Question
While the ligand’s steric bulk reduces lability, prolonged reaction times or harsh conditions (e.g., strong bases) can induce:

  • Ligand Dissociation : Detected via 31P^{31}\text{P} NMR as free phosphine signals.
  • Aggregation : Formation of Pd black due to unstable intermediates.
    Mitigation : Optimize base strength (e.g., K3_3PO4_4 over t-BuOK) and reaction time to balance activity and stability .

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